molecular formula C3H7BrN2S B14742181 2-Imidazolidinethione, hydrobromide CAS No. 5328-35-8

2-Imidazolidinethione, hydrobromide

Cat. No.: B14742181
CAS No.: 5328-35-8
M. Wt: 183.07 g/mol
InChI Key: BADBZEULTRZERS-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, hydrobromide is an organosulfur compound with the molecular formula C3H6N2S·HBr. It is a cyclic unsaturated thiourea derivative, often referred to as 2-mercaptoimidazole in its tautomeric form. This compound is known for its unique chemical properties and its ability to form various metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolidinethione typically involves the reaction of ethylenediamine with carbon disulfide under basic conditions, followed by acidification to yield the desired product. The hydrobromide salt can be prepared by reacting the free base with hydrobromic acid.

Industrial Production Methods: Industrial production methods for 2-imidazolidinethione, hydrobromide often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Imidazolidinethione, hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can yield thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .

Scientific Research Applications

2-Imidazolidinethione, hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-imidazolidinethione, hydrobromide involves its interaction with molecular targets such as enzymes and metal ions. The sulfur atom in the compound can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can inhibit enzyme activity or alter the function of metal-dependent biological processes .

Comparison with Similar Compounds

    Ethylenethiourea: A structurally similar compound with similar chemical properties.

    Aminothiazole: Another thiourea derivative with distinct biological activities.

    1,3-Dihydroimidazol-2-one: A related compound with different reactivity due to the presence of an oxygen atom instead of sulfur.

Uniqueness: 2-Imidazolidinethione, hydrobromide is unique due to its ability to form a wide variety of metal complexes and its diverse range of applications in different fields. Its reactivity and stability make it a valuable compound for both research and industrial purposes .

Properties

CAS No.

5328-35-8

Molecular Formula

C3H7BrN2S

Molecular Weight

183.07 g/mol

IUPAC Name

imidazolidine-2-thione;hydrobromide

InChI

InChI=1S/C3H6N2S.BrH/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H

InChI Key

BADBZEULTRZERS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)N1.Br

Origin of Product

United States

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